AquaMet

説明

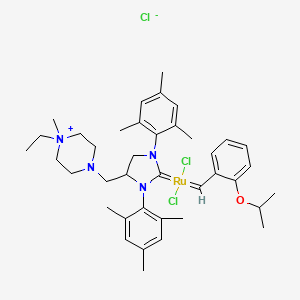

AquaMet is a useful research compound. Its molecular formula is C39H55Cl3N4ORu and its molecular weight is 803.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

AquaMet, also known as Mometasone Furoate, is primarily targeted towards glucocorticoid receptors . It has a glucocorticoid receptor binding affinity that is 22 times stronger than dexamethasone . This makes it more selective in its action .

Mode of Action

This compound interacts with its targets by diffusing across cell membranes into the cytosol of cells where it binds to glucocorticoid receptors . This binding causes conformational changes in the receptor, leading to the receptor moving to the nucleus . This interaction results in the activation of pathways responsible for reducing inflammation .

Biochemical Pathways

This compound affects several biochemical pathways. In asthma, it is believed to inhibit mast cells, eosinophils, basophils, and lymphocytes . There is also evidence of inhibition of histamine, leukotrienes, and cytokines . These pathways play crucial roles in maintaining cellular homeostasis and detoxifying harmful compounds .

Pharmacokinetics

It is known that this compound is formulated as a dry powder inhaler, nasal spray, and ointment for its different indications .

Result of Action

The molecular and cellular effects of this compound’s action involve the reduction of inflammation and the shrinkage of polyps . By targeting the underlying inflammation, this compound helps improve nasal airflow and overall quality of life for individuals with nasal polyps .

生化学分析

Biochemical Properties

AquaMet plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to glucocorticoid receptors in the cytosol of cells . This binding causes conformational changes in the receptor, leading to the separation from chaperones and translocation to the nucleus . In the nucleus, this compound influences the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory genes . Additionally, this compound inhibits mast cells, eosinophils, basophils, and lymphocytes, reducing the release of histamine, leukotrienes, and cytokines .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In asthma, this compound inhibits the activity of mast cells, eosinophils, basophils, and lymphocytes, leading to reduced inflammation and airway hyperresponsiveness . It also affects gene expression by promoting the transcription of anti-inflammatory genes and suppressing pro-inflammatory genes . This compound’s impact on cellular metabolism includes reducing the production of inflammatory mediators and enhancing the synthesis of anti-inflammatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to glucocorticoid receptors in the cytosol of cells . This binding causes conformational changes in the receptor, leading to its translocation to the nucleus . In the nucleus, this compound interacts with glucocorticoid response elements in the DNA, promoting the transcription of anti-inflammatory genes and suppressing pro-inflammatory genes . This compound also inhibits the activity of various enzymes involved in the synthesis of inflammatory mediators, such as cyclooxygenase and phospholipase A2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is stable under normal storage conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that this compound maintains its anti-inflammatory effects over extended periods, but its potency may decrease with prolonged exposure to adverse conditions . In vitro and in vivo studies have demonstrated that this compound’s effects on cellular function are sustained over time, with consistent inhibition of inflammatory mediators and promotion of anti-inflammatory proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces inflammation and allergic reactions without significant adverse effects . At high doses, this compound can cause toxic effects, including immunosuppression, adrenal suppression, and metabolic disturbances . Threshold effects have been observed, where increasing the dose beyond a certain point does not result in proportional increases in therapeutic effects but rather increases the risk of adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the inhibition of enzymes responsible for the synthesis of inflammatory mediators . It interacts with enzymes such as cyclooxygenase and phospholipase A2, reducing the production of prostaglandins and leukotrienes . This compound also affects metabolic flux by altering the levels of metabolites involved in inflammation and immune responses .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It diffuses across cell membranes and binds to glucocorticoid receptors in the cytosol . This compound is also transported in the bloodstream, where it binds to plasma proteins, such as albumin and corticosteroid-binding globulin . This binding affects its distribution and availability to target tissues . This compound’s localization and accumulation in tissues are influenced by its binding to transporters and binding proteins .

Subcellular Localization

This compound’s subcellular localization is primarily in the cytosol and nucleus of cells . After binding to glucocorticoid receptors in the cytosol, this compound-receptor complexes translocate to the nucleus, where they interact with DNA to regulate gene expression . This compound’s activity and function are influenced by its localization, as it needs to be in the nucleus to exert its anti-inflammatory effects . Post-translational modifications, such as phosphorylation, can also affect this compound’s targeting and localization within cells .

生物活性

AquaMet is a water-soluble olefin metathesis catalyst that has garnered attention for its potential applications in antibacterial polymers. This article explores the biological activity of this compound, focusing on its role in the synthesis of polymers designed to combat antibiotic-resistant bacteria, particularly its effectiveness, selectivity, and the underlying mechanisms involved.

Overview of this compound

This compound is a ruthenium-based catalyst characterized by its ability to facilitate ring-opening metathesis polymerization (ROMP) under aqueous conditions. Its unique properties include:

- Water Solubility : this compound is notable for being water-soluble, which is uncommon for many catalysts in this class. This solubility enhances its applicability in biological systems.

- Charge Tolerance : The catalyst can tolerate high concentrations of charges, making it suitable for synthesizing charged polymers that can interact with bacterial membranes effectively.

The primary mechanism by which this compound exhibits biological activity involves the synthesis of positively charged polymers that disrupt bacterial membranes. These polymers are designed to selectively target and kill bacteria without harming human cells. The key steps include:

- Polymer Synthesis : Using this compound as a catalyst, researchers create polymers that consist of repeating positively charged motifs. This design enhances the interaction with negatively charged bacterial membranes.

- Membrane Disruption : Once the polymers interact with bacterial cells, they disrupt the membrane integrity, leading to cell lysis and death without inducing antibiotic resistance .

Research Findings

Recent studies conducted by researchers at Texas A&M University have demonstrated this compound's effectiveness against antibiotic-resistant strains such as E. coli and Staphylococcus aureus (MRSA). The findings can be summarized as follows:

- Selectivity : Initial tests indicate that while the polymers effectively kill bacteria, there is a need to enhance their selectivity to minimize toxicity to human cells .

- Toxicity Assessment : Toxicity tests against human red blood cells have shown promising results, indicating that the polymers can be designed to preferentially target bacterial cells over human cells .

Case Study 1: Efficacy Against MRSA

In a controlled laboratory setting, this compound-catalyzed polymers were tested against MRSA strains. The results showed significant bacterial cell death within hours of exposure, demonstrating the potential for these polymers as effective antibacterial agents.

Case Study 2: Optimization of Polymer Structures

Research focused on synthesizing various analogs of the original polymer structure to improve antibacterial activity and selectivity. Preliminary results suggest that modifications in polymer length and charge density can enhance efficacy while reducing cytotoxicity to mammalian cells .

Data Tables

| Parameter | Value |

|---|---|

| Catalyst Used | This compound |

| Bacteria Tested | E. coli, Staphylococcus aureus (MRSA) |

| Toxicity Assessed | Human red blood cells |

| Polymer Charge | Positively charged motifs |

| Efficacy Timeframe | Hours |

Future Directions

The research team plans to continue optimizing the polymer structures synthesized using this compound with a focus on:

- Enhanced Selectivity : Developing analogs that maintain antibacterial properties while minimizing toxicity to human cells.

- In Vivo Studies : Transitioning from in vitro studies to animal models to assess the real-world efficacy and safety of these polymers.

科学的研究の応用

AquaMet is a compound with several applications, primarily in catalysis and aquaculture. It is used as a catalyst for olefin metathesis reactions, particularly in aqueous environments, and in devices for monitoring water quality in aquaculture .

This compound as a Catalyst

This compound, specifically the ruthenium olefin metathesis catalyst offered by Apeiron Synthesis, facilitates chemical reactions, with a substrate scope similar to classical complexes like nitro-Grela or Grubbs second generation catalyst . It is soluble in chlorinated organic solvents like dichloromethane and chloroform, as well as water .

- Chemical Name: (4-((4-ethyl-4-methylpiperazin-1-ium-1-yl)methyl)-1,3-dimesitylimidazolidin-2-ylidene)dichloro(2-isopropoxybenzylidene)ruthenium(II) chloride

- Product Number: AS2038

- CAS Number: 1414707-08-6

- Chemical Formula: C39H55Cl3N4ORu

- Molecular Weight: 803.31 g/mol

- Physical State: Powder

- Color: Green

This compound is noted for its high stability, which allows for handling in air .

Applications in Olefin Metathesis:

- Ring-Closing Metathesis: this compound can be used in ring-closing metathesis of unprotected peptides in water .

- Catalyst Immobilization: Ru-based complexes with quaternary ammonium tags, such as this compound, can be immobilized on mesoporous silica for use as olefin metathesis catalysts .

- Metathesis in Water: this compound is a highly active catalyst for olefin metathesis in water, even with water-insoluble substrates .

This compound in Aquaculture

This compound is also the name of a start-up that has developed a device and accompanying app to measure water quality parameters in aquaculture . This innovative approach helps fish farmers maximize their yield by ensuring optimal water quality, minimizing fish loss, and reducing the carbon footprint .

Key Features of this compound in Aquaculture:

- Water Quality Measurement: Measures crucial water quality parameters .

- App Assistance: Provides an app to assist fish farmers in their daily tasks .

- Sustainability: Aims to provide a sustainable and affordable solution for aquaculture .

Sustainable Development Goals Addressed:

- SDG 2 (zero hunger)

- SDG 8 (decent work and economic growth)

- SDG 12 (responsible production and consumption)

- SDG 13 (climate action)

This compound M

特性

IUPAC Name |

dichloro-[4-[(4-ethyl-4-methylpiperazin-4-ium-1-yl)methyl]-1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H43N4.C10H12O.3ClH.Ru/c1-9-33(8)12-10-30(11-13-33)18-27-19-31(28-23(4)14-21(2)15-24(28)5)20-32(27)29-25(6)16-22(3)17-26(29)7;1-8(2)11-10-7-5-4-6-9(10)3;;;;/h14-17,27H,9-13,18-19H2,1-8H3;3-8H,1-2H3;3*1H;/q+1;;;;;+2/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCPOCRCZBKEIS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCN(CC1)CC2CN(C(=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)N2C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H55Cl3N4ORu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

803.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414707-08-6 | |

| Record name | [1,3-Bis(2,4,6-trimethylphenyl)-4-[(4-ethyl-4-methylpiperazin-1-ium-1-yl)methyl]imidazolidin-2-ylidene]-(2-i-propoxybenzylidene)dichlororuthenium(II) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。